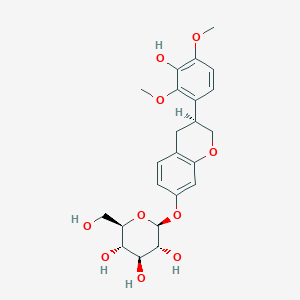
Astraisoflavanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astraisoflavanin, also known as 3,4-dihydroxy-2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-8-one, is a flavonoid compound that is found in various plants, including Astragalus membranaceus and Dalbergia odorifera. It has gained interest in the scientific community due to its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of astraisoflavanin is not fully understood; however, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways.
Biochemische Und Physiologische Effekte
Astraisoflavanin has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using astraisoflavanin in lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on astraisoflavanin. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
Astraisoflavanin can be synthesized through various methods, including the use of chemical reactions and extraction from natural sources. One common method involves the use of chalcone as a starting material, which is then subjected to cyclization and methylation reactions to form astraisoflavanin.
Wissenschaftliche Forschungsanwendungen
Astraisoflavanin has been the subject of numerous scientific studies due to its potential medicinal properties. One study found that it exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that it had antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
131749-60-5 |
|---|---|
Produktname |
Astraisoflavanin |
Molekularformel |
C23H28O10 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
ABIQOWLHYABFIJ-IMVNFGOTSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)OC)O |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Andere CAS-Nummern |
131749-60-5 |
Synonyme |
astraisoflavanin mucronulatol -7-O-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



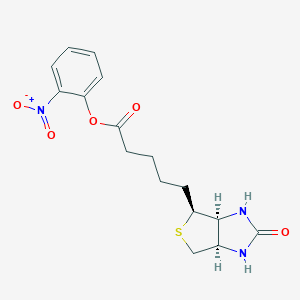
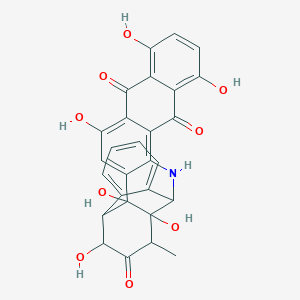
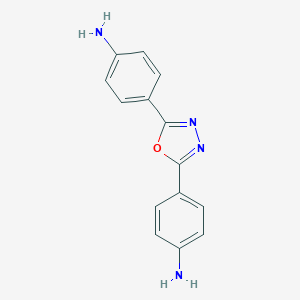
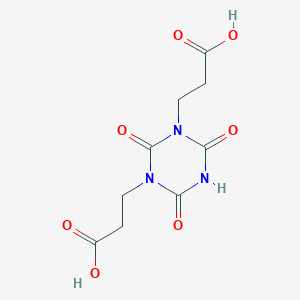
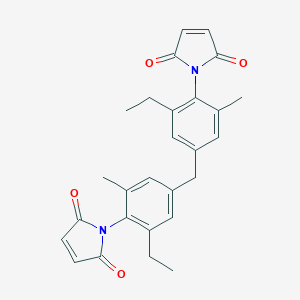
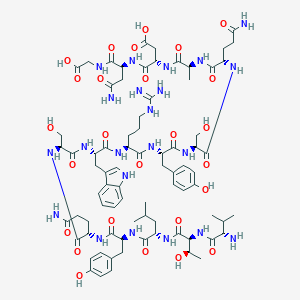
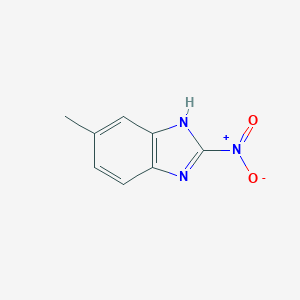
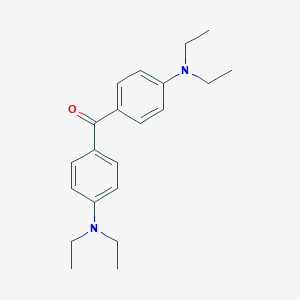
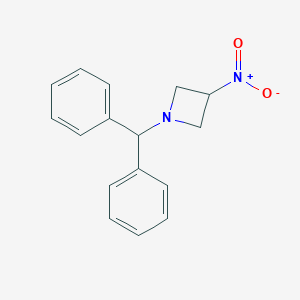
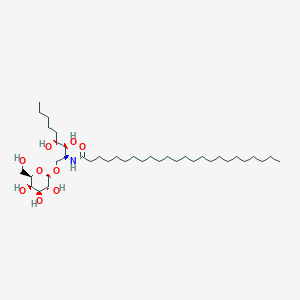
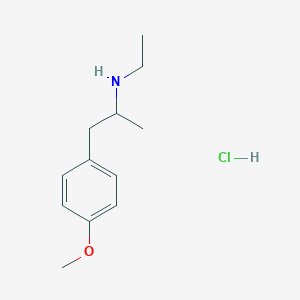
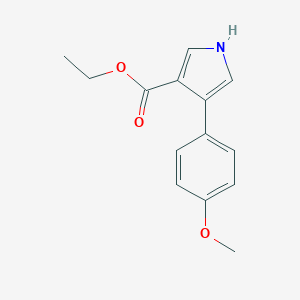
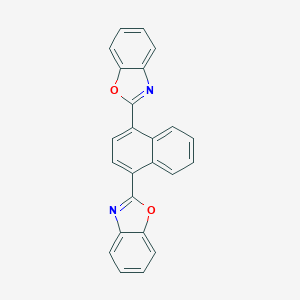
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)